molecular formula C9H11N3O B135978 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile CAS No. 95689-38-6

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

Cat. No.: B135978
CAS No.: 95689-38-6
M. Wt: 177.2 g/mol
InChI Key: YEUYKZLMAGACBX-SNAWJCMRSA-N
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Description

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound characterized by its donor-π-acceptor configuration. This compound is known for its unique electronic properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base catalyst such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol at room temperature .

Industrial Production Methods

For industrial production, the process is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and selectivity. The use of solid catalysts like hydrotalcites has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted malononitrile derivatives, which can be further utilized in the synthesis of heterocyclic compounds .

Scientific Research Applications

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(dimethylamino)acrylamide
  • 2-Cyano-3-(dimethylamino)benzylidene
  • 2-Cyano-3-(dimethylamino)phenylacrylate

Uniqueness

Compared to similar compounds, 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile stands out due to its enhanced photophysical properties and higher stability. Its unique donor-π-acceptor configuration allows for efficient intramolecular charge transfer, making it highly suitable for applications in optoelectronics and sensor technology .

Properties

IUPAC Name

2-[(E)-3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYKZLMAGACBX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=C(C#N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
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2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile

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